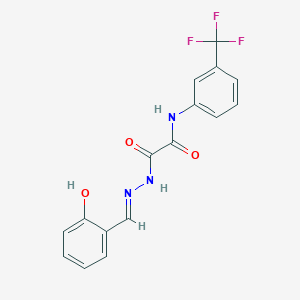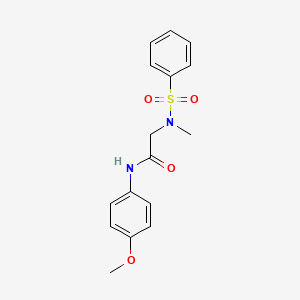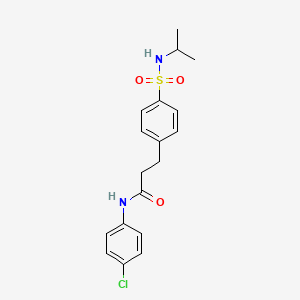![molecular formula C18H19N3O2S B7701933 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide” has a molecular formula of C25H22N2O4S and a molecular weight of 446.52 . It is also known by registry numbers ZINC000009355920 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES representation of the molecule isCOc1ccc(cc1)S(=O)(=O)N(C)c1ccc(cc1)C(=O)Nc1ccc2ccccc2c1 . This indicates the presence of a methoxy group, a benzenesulfonamido group, and a benzamide group in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.52 . Its solubility in DMSO is unknown . More detailed physical and chemical properties are not available in the literature I have access to.Mechanism of Action
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide inhibits the activity of histone deacetylases by binding to the active site of the enzyme. This results in the acetylation of histones, which leads to changes in gene expression. This compound also induces cell cycle arrest and apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide in lab experiments is that it has a high degree of selectivity for histone deacetylases. This means that it is less likely to have off-target effects compared to other compounds that inhibit histone deacetylases. However, this compound has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic properties of this compound in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis of this compound involves the reaction between 4-aminobenzamide and N-methyl-4-methoxybenzenesulfonyl chloride. This compound has been shown to have potential therapeutic properties in the treatment of cancer, as well as anti-inflammatory and neuroprotective properties. While this compound has some limitations in lab experiments, it has several potential future directions for research.
Synthesis Methods
The synthesis of 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide involves the reaction between 4-aminobenzamide and N-methyl-4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with acetic anhydride to form the final product, this compound. This method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide has been shown to have potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-12-7-6-8-13(5-2)15(12)20-16(22)14-9-19-18-21(17(14)23)11(3)10-24-18/h6-10H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMHOIQOGEYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

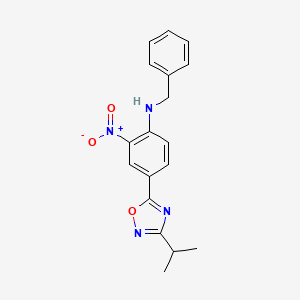
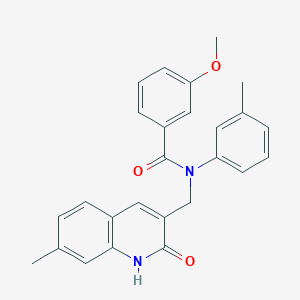


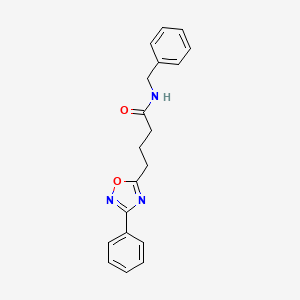
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
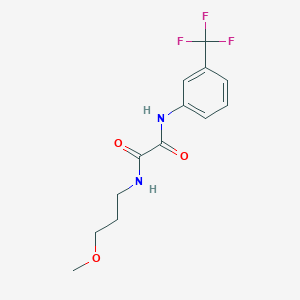
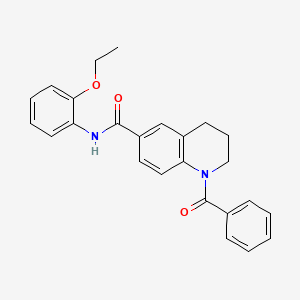
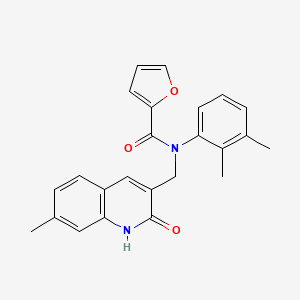
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
